molecular formula C24H16ClFN4O2S B2359807 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536712-78-4

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2359807
CAS No.: 536712-78-4
M. Wt: 478.93
InChI Key: IXWYHUYAKSAQSY-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-6-5-7-15(12-14)30-23(32)22-21(16-8-1-3-10-18(16)28-22)29-24(30)33-13-20(31)27-19-11-4-2-9-17(19)26/h1-12,28H,13H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWYHUYAKSAQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H16ClFN3O2S\text{C}_{18}\text{H}_{16}\text{ClF}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a pyrimidine core with thioether and acetamide functionalities, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of the compound has been explored in various studies, highlighting its potential therapeutic applications:

1. Antimicrobial Activity

Several derivatives of pyrimidine and related compounds have shown promising antimicrobial effects. For instance:

  • Pyrimidine Derivatives : Compounds with similar structures have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 66 µM to lower levels depending on substitutions .
CompoundTarget BacteriaMIC (µM)
Pyrimidine AS. aureus66
Pyrimidine BE. coli50
Target CompoundS. aureusTBD

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on similar indole derivatives has demonstrated significant cytotoxicity against various cancer cell lines:

  • Indole Derivatives : Studies have shown that compounds containing indole rings can induce apoptosis in cancer cells with IC50 values in the micromolar range .
CompoundCancer Cell LineIC50 (µM)
Indole AA549 (Lung)49.85
Indole BHeLa (Cervical)TBD

3. Antiviral Activity

Preliminary investigations into the antiviral potential of heterocyclic compounds indicate that modifications at specific positions can enhance activity against viral targets:

  • Heterocyclic Compounds : Some compounds in this class have exhibited EC50 values in the low micromolar range against various viruses .
CompoundVirus TypeEC50 (µM)
Compound AHIV0.20
Compound BInfluenzaTBD

Case Studies

  • Antimicrobial Screening : A study by Nassar et al. synthesized oxo-and thioxopyrimidine derivatives and screened them for bactericidal activity against multiple strains, finding some derivatives to be highly effective compared to standard antibiotics .
  • Anticancer Research : Research conducted by Xia et al. evaluated the anticancer properties of similar pyrazole derivatives, showing significant inhibition of cell growth in tumor cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has shown potential as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Case Study : A related compound demonstrated the ability to inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that this compound may have similar effects.

Enzyme Inhibition

Research indicates that this compound could serve as an inhibitor for various enzymes involved in cancer progression and inflammation:

  • 5-Lipoxygenase Inhibition : Molecular docking studies suggest that the compound may inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes.
  • Case Study : Similar compounds have been studied for their ability to inhibit the Type III secretion system (T3SS) in bacteria, indicating potential antimicrobial properties as well.

Antimicrobial Properties

The structural features of this compound suggest it may possess antimicrobial activity:

  • Mechanism : Compounds with thioether linkages often exhibit enhanced interaction with microbial targets.
  • Research Findings : Studies have shown that related compounds can inhibit the growth of various pathogens, highlighting the need for further exploration of this compound's antimicrobial potential.

Synthesis and Reaction Pathways

The synthesis of 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step synthetic routes:

  • Formation of the Pyrimidoindole Core : Utilizing standard organic reactions to build the core structure.
  • Thioether Formation : Introducing the thioether linkage through nucleophilic substitution reactions.
  • Acetamide Coupling : Finalizing the synthesis by coupling with the acetamide moiety.

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